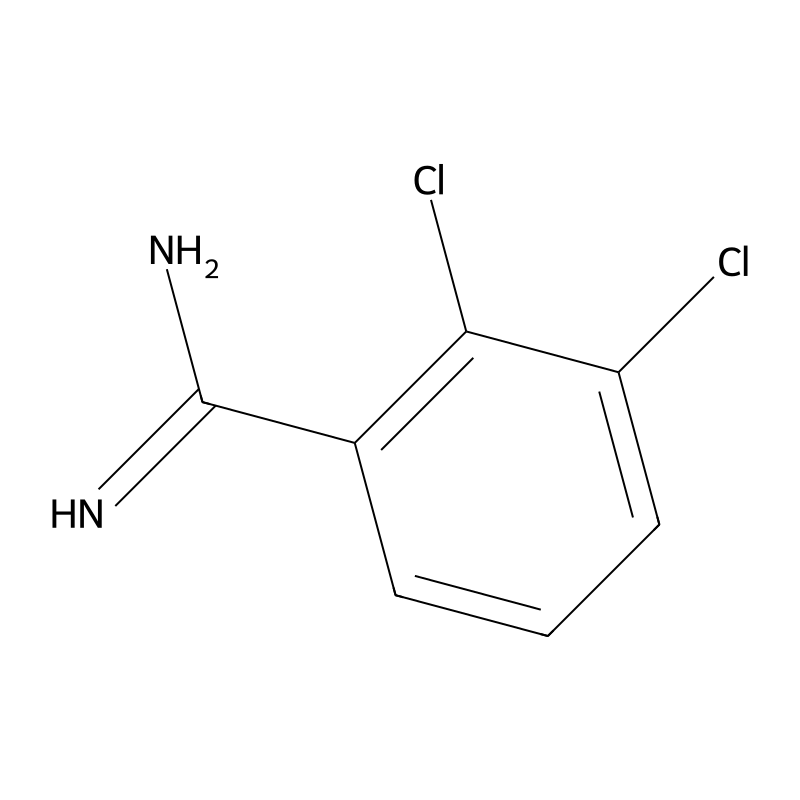

2,3-Dichlorobenzimidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

DDQ is a versatile and easily recyclable oxidant that commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . It has found broad utility in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Dehydrogenation of Alcohols, Phenols, and Steroid Ketones

DDQ is a useful oxidant for the dehydrogenation of alcohols, phenols, and steroid ketones . In these reactions, DDQ removes pairs of hydrogen atoms from organic molecules .

Synthesis of Quinolones

DDQ is a useful electron transfer reagent for the synthesis of quinolones . Quinolones are a type of antibiotic, and this synthesis method can be used to create new and potentially more effective antibiotics .

Oxidative Couplings and Cyclization Reactions

DDQ is used as a reagent for oxidative couplings and cyclization reactions . These types of reactions are often used in the synthesis of complex organic molecules .

Synthesis of 1,2-Benzisoxazoles

DDQ is used with Ph3P to synthesize 1,2-benzisoxazoles . Benzisoxazoles are a type of organic compound that have various applications in medicinal chemistry .

Functionalization of Activated C–H Bonds

DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds . This allows for the creation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Dehydrogenation of Saturated C–C, C–O, and C–N Bonds

DDQ is also used for the dehydrogenation of saturated C–C, C–O, and C–N bonds . This process is important in the synthesis of various organic compounds .

2,3-Dichlorobenzimidamide is a chemical compound derived from benzimidamide, characterized by the presence of two chlorine atoms substituted at the 2 and 3 positions of the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 192.03 g/mol. The structure consists of a benzimidazole framework, which is a bicyclic compound containing both benzene and imidazole rings.

- Nucleophilic Substitution Reactions: The chlorine substituents can be replaced by nucleophiles under suitable conditions.

- Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 2,3-dichlorobenzoic acid and ammonia.

- Reduction Reactions: It can be reduced to form amines or other derivatives depending on the reducing agent used.

For example, when treated with sodium hydroxide in aqueous conditions, it may yield products through hydrolysis:

Research indicates that 2,3-dichlorobenzimidamide exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, studies suggest that it may possess anti-inflammatory properties and could inhibit certain enzymes involved in inflammatory pathways.

In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. The compound's mechanism of action may involve the disruption of cellular processes through its interactions with specific biological targets.

The synthesis of 2,3-dichlorobenzimidamide can be achieved through several methods:

- Direct Chlorination: Benzimidamide can be chlorinated using chlorine gas or chlorinating agents like thionyl chloride in the presence of a catalyst to yield 2,3-dichlorobenzimidamide.

- Substitution Reactions: Starting from 2,3-dichloroaniline, a coupling reaction with isocyanates can yield the desired product.

- Cyclization Reactions: Using appropriate precursors that contain both an amine and a carboxylic acid group can lead to the formation of benzimidazole derivatives followed by chlorination.

2,3-Dichlorobenzimidamide finds applications across various fields:

- Pharmaceuticals: It is explored as a lead compound in drug development due to its antimicrobial and anticancer properties.

- Agriculture: The compound may serve as an active ingredient in pesticides or herbicides due to its biological activity against pathogens.

- Material Science: It can be used in developing polymers or coatings with specific properties derived from its chemical structure.

Studies on the interactions of 2,3-dichlorobenzimidamide with biological molecules have revealed that it may bind to proteins or enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes suggests potential for drug design targeting these pathways. Additionally, interaction with DNA has been observed, indicating possible mechanisms for its cytotoxic effects on cancer cells.

Several compounds share structural similarities with 2,3-dichlorobenzimidamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzimidazole | Bicyclic aromatic compound | Basic structure without halogen substitutions |

| 2-Chlorobenzimidamide | Halogenated benzimidamide | Contains only one chlorine atom |

| 5-Fluorobenzimidazole | Fluorinated derivative | Exhibits different biological activity due to fluorine |

| 4-Chlorobenzimidazole | Halogenated derivative | Different position of substitution affects reactivity |

The uniqueness of 2,3-dichlorobenzimidamide lies in its specific chlorination pattern on the benzimidazole ring, which influences its biological activity and potential applications compared to other similar compounds.